
3,7-bis(trifluoromethyl)-1H-quinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-bis(trifluoromethyl)-1H-quinoxalin-2-one is a fluorinated heterocyclic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of quinoxalin-2-one using trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of radical initiators and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 3,7-bis(trifluoromethyl)-1H-quinoxalin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
3,7-bis(trifluoromethyl)-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring, leading to different functionalized products.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
3,7-bis(trifluoromethyl)-1H-quinoxalin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 3,7-bis(trifluoromethyl)-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity and stability, allowing it to interact with enzymes, receptors, and other biomolecules. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Uniqueness
3,7-bis(trifluoromethyl)-1H-quinoxalin-2-one stands out due to its unique quinoxaline framework combined with trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications compared to other similar compounds.
特性
分子式 |
C10H4F6N2O |
|---|---|
分子量 |
282.14 g/mol |
IUPAC名 |
3,7-bis(trifluoromethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H4F6N2O/c11-9(12,13)4-1-2-5-6(3-4)18-8(19)7(17-5)10(14,15)16/h1-3H,(H,18,19) |
InChIキー |
QTULGPUFALWLQU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1H-1,3-benzodiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B11822939.png)
![N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride](/img/structure/B11822946.png)



![6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822972.png)

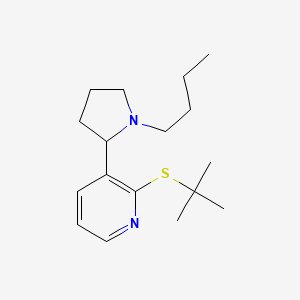
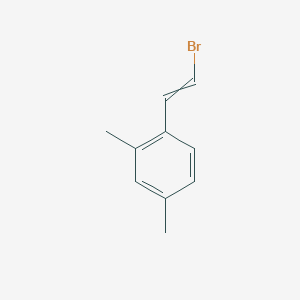
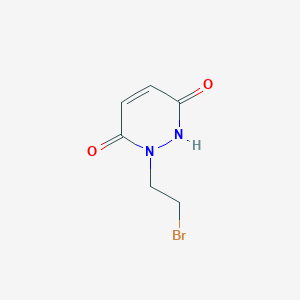
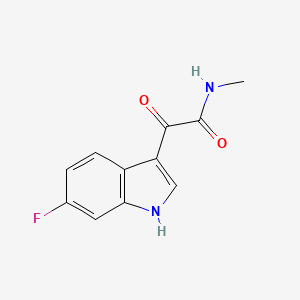
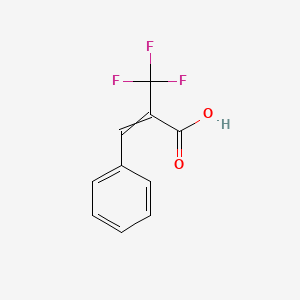
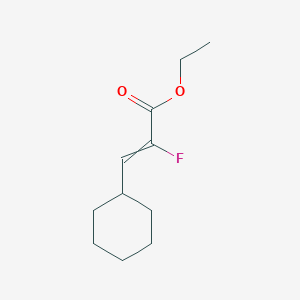
![6-Fluoro-5,8,9,10-tetrahydrobenzo[8]annulen-5-one](/img/structure/B11823020.png)
